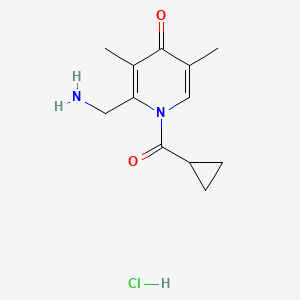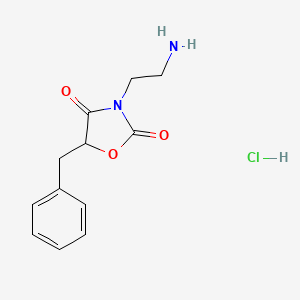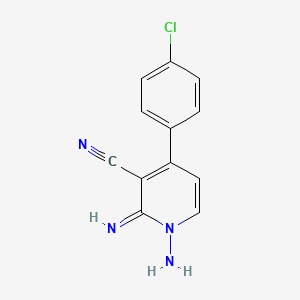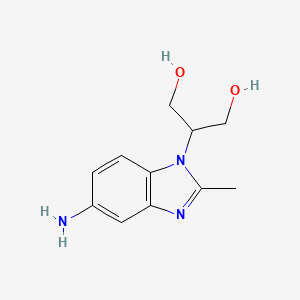
2-(Aminomethyl)-1-(cyclopropylcarbonyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains functional groups such as aminomethyl and carbonyl, which are common in many organic compounds . The presence of these groups can influence the compound’s reactivity and properties .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can include factors like molecular weight, boiling point, melting point, and solubility. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties for this compound .Wissenschaftliche Forschungsanwendungen
Oligopeptide Synthesis and Structural Analysis : This compound is used in the synthesis of β-oligopeptides, which are derived from 1-(aminomethyl)cyclopropanecarboxylic acid. These oligopeptides have been studied for their crystal structures, showcasing a unique secondary-structural motif, which includes eight-membered rings with hydrogen bonding. This research is pivotal in understanding peptide structures and their potential applications in biology and materials science (Abele, Seiler, & Seebach, 1999).
Hydrogallation in Gallium Hydride Complexes : The compound is also explored in the context of gallium hydride complexes. Studies have shown its involvement in dehydrogenative Ga−Ga coupling, which is significant in the field of organometallic chemistry and could have implications for catalysis and material science applications (Nogai & Schmidbaur, 2004).
Synthesis of Benzopyranopyrrolones : Another application is in the synthesis of [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones. This involves the preparation of these compounds from 2-chlorochromone and α-amino ketones, which can then be functionalized further. This research is significant in the field of organic chemistry, particularly in the synthesis of complex heterocyclic compounds (Alberola et al., 1997).
Formation of Schiff and Mannich Bases : The compound is involved in the synthesis of Schiff and Mannich bases of isatin derivatives. This process includes the preparation of ethyl imidate hydrochlorides and their subsequent reactions to form these bases. Such research has implications in pharmaceutical and medicinal chemistry (Bekircan & Bektaş, 2008).
Crystallography and Modelling : Studies have also focused on the crystallography and modelling of compounds involving this chemical. For instance, the structural analysis of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives provides insights into their molecular conformations and potential applications in designing new materials or drugs (Odabaşoǧlu et al., 2003).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-1-(cyclopropanecarbonyl)-3,5-dimethylpyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-7-6-14(12(16)9-3-4-9)10(5-13)8(2)11(7)15;/h6,9H,3-5,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTODUHHTULCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CN)C(=O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477495.png)
![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)
![ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2477504.png)
![5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2477506.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)



![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)